2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline
Description
Properties
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-6-ethoxyquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4S/c1-2-31-17-10-11-20-16(13-17)14-19(24(25)26-20)22-15-21(23-9-6-12-32-23)27-28(22)33(29,30)18-7-4-3-5-8-18/h3-14,22H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDHAZUCSJDCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing information from various studies, data tables, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a quinoline core substituted with a chloro group at the 2-position and an ethoxy group at the 6-position. Additionally, it contains a furan moiety and a phenylsulfonyl group linked via a pyrazole ring.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Weight | 405.90 g/mol |
| Functional Groups | Chloro, ethoxy, furan, phenylsulfonyl, pyrazole |
| Core Structure | Quinoline |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed broad-spectrum antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the furan and pyrazole rings in this compound may enhance its interaction with bacterial enzymes or DNA.
Anticancer Potential
Quinoline derivatives are often investigated for their anticancer properties. The compound's structure suggests potential activity against cancer cell lines. For instance, derivatives with similar structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The specific mechanism often involves the inhibition of key signaling pathways such as MEK/ERK.
Structure-Activity Relationship (SAR)
The biological activity of quinoline compounds is highly dependent on their structural modifications. Studies have indicated that substituents on the quinoline ring can significantly alter their potency and selectivity . For example, the introduction of halogen atoms or ethoxy groups has been linked to enhanced biological activity.
Study on Antiviral Activity
A notable study explored the antiviral properties of related quinoline compounds against HIV-1. Compounds with similar furan and quinoline structures demonstrated potent inhibitory effects on HIV-1 replication in infected cells . The study highlighted the importance of structural features in enhancing antiviral activity.
In Vivo Studies on Tumor Models
In vivo studies using xenograft models have shown that compounds analogous to this compound effectively reduced tumor size when administered at specific dosages . These findings suggest a promising therapeutic application in oncology.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Parameters of Selected Analogs
*Calculated based on structural similarity.
Key Observations :
- The phenylsulfonyl group in the target compound increases molecular weight compared to methylsulfonyl analogs, likely reducing solubility due to enhanced hydrophobicity.
- Methylsulfonyl analogs (e.g., ) exhibit higher predicted boiling points (~580°C), attributed to stronger dipole-dipole interactions.
- Chlorophenyl substituents (e.g., ) increase molecular weight and may enhance halogen bonding in biological systems.
Stereochemical and Conformational Variations
- The target compound’s stereochemical configuration is unspecified but could significantly influence its activity.
- Crystal Structure Insights: Derivatives like 6-chloro-2-methyl-4-phenylquinoline () were resolved via X-ray crystallography (R factor = 0.052), revealing planar quinoline systems and dihedral angles critical for intermolecular interactions.
Bioactivity and Functional Group Correlations
Table 2: Bioactive Analogs and Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
